N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide typically involves the condensation of carboxylic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules . The use of ultrasonic irradiation and green catalysts, as mentioned above, provides a more sustainable and efficient approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)benzamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 5-bromopyridine
Uniqueness
N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H15BrClN3O3 |
---|---|
Molecular Weight |
460.7g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H15BrClN3O3/c1-28-15-6-2-12(3-7-15)19(26)24-17-8-5-14(22)10-16(17)20(27)25-18-9-4-13(21)11-23-18/h2-11H,1H3,(H,24,26)(H,23,25,27) |
InChI Key |
LRKKFHKQKIZKDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.